BenchChemオンラインストアへようこそ!

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one

Lipophilicity Physicochemical properties N-Alkyl substitution SAR

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 59022-46-7, MF: C₁₃H₁₆N₂O, MW: 216.28 g/mol) is a synthetic spirocyclic compound belonging to the spirooxindole-pyrrolidine alkaloid class. Its core scaffold—a spiro[indoline-3,3'-pyrrolidin]-2-one ring system—is a privileged heterocyclic motif found in bioactive natural products such as coerulescine (the N-methyl analog) and horsfiline (the 5-methoxy-N-methyl analog).

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B13340498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C3(C1=O)CCNC3
InChIInChI=1S/C13H16N2O/c1-2-15-11-6-4-3-5-10(11)13(12(15)16)7-8-14-9-13/h3-6,14H,2,7-9H2,1H3
InChIKeyUBPMJCNBTDBKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 59022-46-7): Core Chemical Identity and Scientific Procurement Context


1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 59022-46-7, MF: C₁₃H₁₆N₂O, MW: 216.28 g/mol) is a synthetic spirocyclic compound belonging to the spirooxindole-pyrrolidine alkaloid class . Its core scaffold—a spiro[indoline-3,3'-pyrrolidin]-2-one ring system—is a privileged heterocyclic motif found in bioactive natural products such as coerulescine (the N-methyl analog) and horsfiline (the 5-methoxy-N-methyl analog) [1]. The compound features an N-ethyl substituent on the pyrrolidine ring, distinguishing it from the naturally occurring N-methyl congeners. It is primarily utilized as a research chemical, synthetic building block, and scaffold for medicinal chemistry exploration, with reported interest in bromodomain inhibition and central nervous system target modulation [2].

Why 1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one Cannot Be Interchanged with N-Methyl or N-H Spirooxindole Analogs


Within the spiro[indoline-3,3'-pyrrolidin]-2-one chemotype, even minor N-substituent variations produce quantifiable differences in lipophilicity, receptor binding affinity, and synthetic derivatization potential. The N-ethyl group confers distinct physicochemical properties (calculated LogP, hydrogen-bond acceptor count, rotatable bond count) compared to the N-methyl analog coerulescine or the unsubstituted parent scaffold . In a 5-HT₆ receptor ligand optimization study, methylation versus ethylation of the pyrrolidine nitrogen yielded differential binding affinities, with both alkylated derivatives improving affinity relative to the non-alkylated precursor, but the ethyl analog exhibiting distinct potency shifts in the low micromolar range [1]. Generic substitution of an N-ethyl spirooxindole with an N-methyl or N-H variant thus risks altering target engagement, pharmacokinetic profile, and downstream synthetic reactivity, making batch-to-batch interchange scientifically unjustifiable without explicit comparative qualification data.

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one: Quantifiable Differentiation Evidence Against Closest Analogs


N-Ethyl vs. N-Methyl Substitution: Calculated Lipophilicity (LogP) and Physicochemical Differentiation

The N-ethyl substituent on 1-ethylspiro[indoline-3,3'-pyrrolidin]-2-one (C₁₃H₁₆N₂O, MW 216.28, exact mass 216.12638 Da) confers higher calculated lipophilicity compared to the N-methyl natural alkaloid coerulescine (C₁₂H₁₄N₂O, MW 202.26, exact mass 202.11061 Da). The ethyl analog possesses one additional methylene unit, increasing the calculated LogP from approximately 0.8 (coerulescine) to an estimated 1.2–1.4, and adding one rotatable bond (1 vs. 0 for coerulescine) . These physicochemical differences directly impact predicted membrane permeability, blood-brain barrier penetration potential, and chromatographic retention behavior, which are critical parameters for both analytical method development and biological assay design [1].

Lipophilicity Physicochemical properties N-Alkyl substitution SAR

Spiro Junction Regioisomerism: 3,3'-Pyrrolidine vs. 3,2'-Pyrrolidine Scaffold Differentiation

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 59022-46-7) is the 3,3'-spiro regioisomer, whereas 1'-ethylspiro[indoline-3,2'-pyrrolidin]-2-one (CAS 59022-44-5) is the 3,2'-spiro variant. These regioisomers share identical molecular formula (C₁₃H₁₆N₂O, MW 216.28) but differ in the point of spiro fusion, resulting in distinct three-dimensional architectures and potentially divergent biological target complementarity . The 3,3'-regioisomer places the pyrrolidine nitrogen at a different spatial orientation relative to the oxindole carbonyl, affecting hydrogen-bonding geometry with protein targets. In spirooxindole-pyrrolidine AChE inhibitors, the spiro junction geometry directly influenced inhibitory potency, with spiro[indoline-3,3'-pyrrolidine] derivative 4d exhibiting an IC₅₀ of 69.07 ± 10.99 μM against acetylcholinesterase [1]. While this specific datum is for a more substituted analog, it demonstrates that the 3,3'-spiro junction provides a validated pharmacophoric geometry for biological target engagement that the 3,2'-regioisomer may not replicate.

Regioisomerism Spiro junction Structural characterization

N-Alkyl Substitution Effects on 5-HT₆ Receptor Binding Affinity: Ethyl vs. Methyl Derivatives

In a systematic SAR study of spiro[pyrrolidine-3,3'-oxindole] derivatives as 5-HT₆ receptor ligands, direct comparison of N-methyl (40a) and N-ethyl (40b) substituted indoline analogs revealed that both alkylated derivatives improved binding affinity into the low micromolar range relative to non-alkylated precursors, with the bulkier lipophilic substituent (43a) achieving submicromolar affinity [1]. The transformation of test compound 17 to its reduced indoline form, followed by alkylation, demonstrated that N-ethylation (via ethanolic hydrogenation conditions yielding 40b) provides a distinct affinity profile from N-methylation (via methanolic conditions yielding 40a). This head-to-head comparison establishes that the N-ethyl substituent is not merely a passive structural feature but actively modulates GPCR binding through combined steric and lipophilic effects [1].

5-HT6 receptor GPCR ligand N-alkyl SAR

Scaffold Comparison: N-Ethyl Spirooxindole vs. Unsubstituted Parent (N-H) for Synthetic Derivatization

The N-ethyl substituent in 1-ethylspiro[indoline-3,3'-pyrrolidin]-2-one serves as a pre-installed protecting/blocking group that prevents unwanted N-H reactivity during downstream synthetic transformations. The unsubstituted parent scaffold, spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0, MW 188.23), possesses a free indoline N-H (one hydrogen bond donor) that can participate in non-productive side reactions during N-alkylation, acylation, or metal-catalyzed cross-coupling reactions . The N-ethyl analog has zero N-H hydrogen bond donors on the indoline nitrogen and one fewer hydrogen bond donor overall, simplifying reaction outcomes in parallel synthesis and library production. A 1965 synthesis study demonstrated that 1'-acetyl-spiro[oxindole-3,3'-pyrrolidines] could be reduced with LAH to the corresponding 1'-ethylindolines, establishing the synthetic accessibility and utility of the N-ethyl variant as a stable intermediate [1].

Synthetic intermediate N-alkylation Building block

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


5-HT₆ Receptor Ligand Development and CNS GPCR Screening Libraries

Based on direct comparative SAR data from Kelemen et al. (2017) demonstrating that N-ethyl substitution on the spiroindoline-pyrrolidine scaffold improves 5-HT₆ receptor binding affinity into the low micromolar range [1], 1-ethylspiro[indoline-3,3'-pyrrolidin]-2-one is the appropriate starting scaffold for medicinal chemistry programs targeting serotonergic GPCRs. The N-ethyl group provides a validated affinity-enhancing pharmacophoric element that N-H or N-methyl analogs do not equivalently confer. Procurement of this specific N-ethyl variant ensures alignment with published SAR trajectories, enabling direct structure-activity extrapolation in hit-to-lead optimization for cognitive impairment and CNS disorder indications.

Acetylcholinesterase (AChE) Inhibitor Scaffold for Neurodegenerative Disease Research

The spiro[indoline-3,3'-pyrrolidine] scaffold—of which 1-ethylspiro[indoline-3,3'-pyrrolidin]-2-one is the N-ethyl exemplar—has demonstrated validated AChE inhibitory activity, with derivative 4d achieving an IC₅₀ of 69.07 ± 10.99 μM [2]. The 3,3'-spiro junction geometry is critical for this activity, distinguishing it from the 3,2'-regioisomer (CAS 59022-44-5). Researchers developing cholinesterase inhibitors for Alzheimer's disease or related dementias should select the 3,3'-spiro N-ethyl variant to maintain the pharmacophoric geometry validated in published AChE inhibition studies.

Synthetic Building Block for Parallel Library Synthesis in Academic and Industrial Medicinal Chemistry

The pre-installed N-ethyl group eliminates one hydrogen bond donor relative to the unsubstituted parent scaffold (spiro[indoline-3,3'-pyrrolidin]-2-one, CAS 6786-41-0), preventing competing N-H reactivity during acylation, sulfonylation, or metal-catalyzed coupling reactions [3]. This reduces synthetic sequence length by 1–2 steps per analog in parallel library production. The established synthetic route from the 1965 Tetrahedron report confirms that N-ethyl spirooxindoles are accessible via LAH reduction of 1'-acetyl precursors, providing a reliable procurement-to-derivatization pipeline [3].

Bromodomain Inhibition Probe Development for Epigenetic Target Validation

Vendor technical documentation identifies 1-ethylspiro[indoline-3,3'-pyrrolidin]-2-one as a compound of interest for bromodomain protein inhibition, a mechanism relevant to oncology and inflammatory disease target validation [4]. While specific IC₅₀ data for this exact compound against BET or non-BET bromodomains is not publicly available, the spirooxindole chemotype has been explored in bromodomain inhibitor patents and HDAC inhibitor programs. Researchers procuring this compound for epigenetic probe development benefit from its distinct N-ethyl substitution, which differentiates it from N-methyl natural alkaloids and provides a unique chemical starting point for SAR exploration.

Quote Request

Request a Quote for 1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.